molecular formula C15H14BrN3 B12641747 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine

Cat. No.: B12641747
M. Wt: 316.20 g/mol
InChI Key: LLRKSTGDFGVXQV-UHFFFAOYSA-N
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Description

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 3-position of the indole ring and a 6-methylpyridin-2-ylmethyl group attached to the nitrogen atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine typically involves the following steps:

    Bromination: The indole ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    N-Alkylation: The brominated indole is then subjected to N-alkylation with 6-methylpyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 3-azido or 3-thio derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 3-bromoindoline derivatives.

Scientific Research Applications

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine has various scientific research applications:

    Medicinal Chemistry: Used as a scaffold for the development of potential therapeutic agents targeting various diseases such as cancer, inflammation, and neurological disorders.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.

    Chemical Biology: Utilized in the design of chemical probes for investigating cellular processes and signaling pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoindole: Lacks the 6-methylpyridin-2-ylmethyl group, making it less specific in its biological activity.

    1-Methylindole: Lacks the bromine atom, resulting in different reactivity and biological properties.

    6-Methylpyridin-2-ylmethylamine: Lacks the indole ring, which is crucial for its biological activity.

Uniqueness

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine is unique due to the presence of both the bromine atom and the 6-methylpyridin-2-ylmethyl group, which confer specific reactivity and biological activity. This combination allows for targeted interactions with molecular targets and the potential for developing novel therapeutic agents.

Properties

Molecular Formula

C15H14BrN3

Molecular Weight

316.20 g/mol

IUPAC Name

3-bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine

InChI

InChI=1S/C15H14BrN3/c1-10-4-2-5-11(18-10)8-19-9-12(16)15-13(17)6-3-7-14(15)19/h2-7,9H,8,17H2,1H3

InChI Key

LLRKSTGDFGVXQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C=C(C3=C(C=CC=C32)N)Br

Origin of Product

United States

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